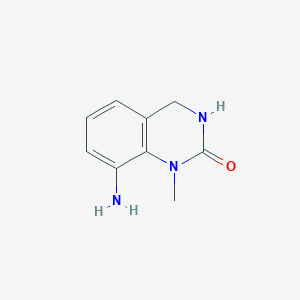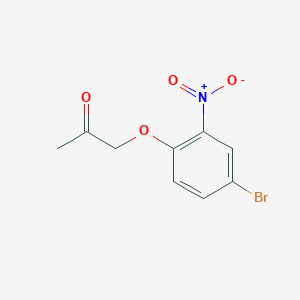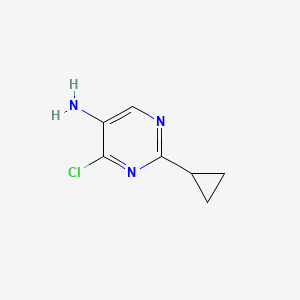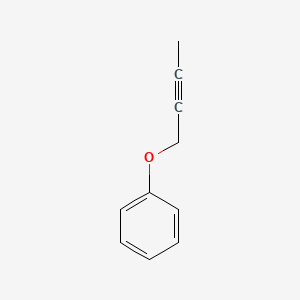
(But-2-yn-1-yloxy)benzene
描述
(But-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C10H10O. It consists of a benzene ring substituted with a but-2-yn-1-yloxy group. This compound is of interest due to its unique structure, which combines an aromatic ring with an alkyne functional group, making it useful in various chemical reactions and applications.
作用机制
Target of Action
The primary target of (But-2-yn-1-yloxy)benzene is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of certain proteins, converting them into their mature soluble forms .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the function of ADAM17. One of the key roles of ADAM17 is the cleavage of the membrane-bound precursor of TNF-alpha, a potent proinflammatory cytokine, to its mature soluble form . This process is part of the broader TNF-alpha signaling pathway, which plays a crucial role in immune response and inflammation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on ADAM17 activity. By affecting the function of ADAM17, the compound can modulate the release of soluble proteins from the cell surface, including TNF-alpha . This can have significant effects on cellular signaling and the overall immune response.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-yn-1-yloxy)benzene typically involves the reaction of phenol with 2-butyne-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction is carried out at room temperature, and the product is obtained in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(But-2-yn-1-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Nitrobenzene, sulfonylbenzene, or halobenzene derivatives.
科学研究应用
(But-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
相似化合物的比较
Similar Compounds
- (Prop-2-yn-1-yloxy)benzene
- (But-3-yn-1-yloxy)benzene
- (But-2-yn-1-yloxy)phenyl ether
Uniqueness
(But-2-yn-1-yloxy)benzene is unique due to its specific alkyne substitution on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in synthetic organic chemistry and various applications where such reactivity is desired .
属性
IUPAC Name |
but-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMLTGPNQUTCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293471 | |
| Record name | but-2-ynyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13610-09-8 | |
| Record name | but-2-ynyloxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The prop-2-yn-1-yloxybenzene structure consists of a benzene ring linked to a propargyl group (prop-2-yn-1-yl) via an ether linkage. This structure is particularly interesting due to the presence of the terminal alkyne in the propargyl group. This alkyne functionality can participate in various reactions, including click chemistry reactions like the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) [, ]. This allows for the facile creation of diverse molecular structures with potential biological activities.
ANone: Certainly. The research highlights the use of prop-2-yn-1-yloxybenzene derivatives in various applications:
- Fluorescent probes: Compounds like 1-iodo-4-(prop-2-yn-1-yloxy)benzene have been used as precursors for the synthesis of fluorescent boron complexes. These complexes have potential applications in imaging techniques [].
- Antileishmanial agents: Eugenol analogs containing the prop-2-yn-1-yloxybenzene moiety and 1,2,3-triazole fragments have shown promising antileishmanial activity against Leishmania braziliensis [].
- Catalytic activity: Isoxazole-substituted aryl iodides derived from 2-iodo-1,3-bis(prop-2-yn-1-yloxy)benzene have demonstrated catalytic activity in the oxidation of hydroquinones and sulfides [].
A: The research highlights the use of alkylation reactions between propargyl bromide and substituted phenols as a common strategy []. For instance, reacting guaiacol with propargyl bromide can yield 1-allyl-3-methoxy-2-(prop-2-yn-1-yloxy)benzene [].
A: The terminal alkyne of the prop-2-yn-1-yloxybenzene unit is highly reactive in [3+2] cycloaddition reactions, particularly in the presence of catalysts like copper(I) [, ]. This enables the synthesis of complex heterocyclic structures, as seen in the formation of 1,2,3-triazoles [, ]. Additionally, the alkyne can also participate in other reactions like thiol-yne reactions, broadening the scope of chemical transformations [].
A: Computational methods like density functional theory (DFT) can be used to study the electronic properties and reactivity of these compounds []. Molecular docking simulations can be employed to investigate potential binding interactions with biological targets, as demonstrated with eugenol analogs against Leishmania braziliensis [].
A: While specific SAR data for (But-2-yn-1-yloxy)benzene are not provided, the research on eugenol analogs suggests that modifications on the benzene ring and the substituents on the triazole ring significantly influence the antileishmanial activity []. Systematic modifications and biological evaluations are crucial for understanding the SAR and optimizing the desired activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


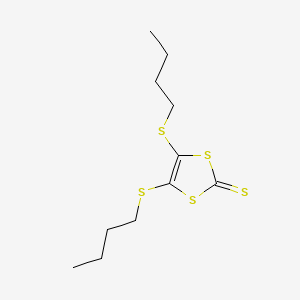
![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)
![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)
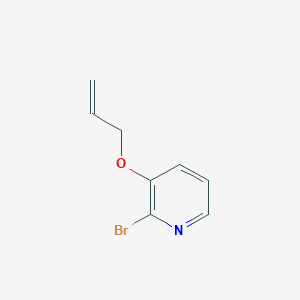
![5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B3032200.png)
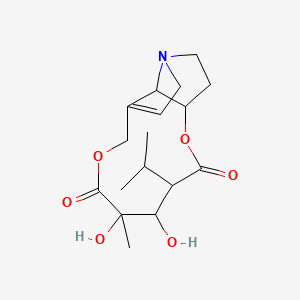
![5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3032202.png)
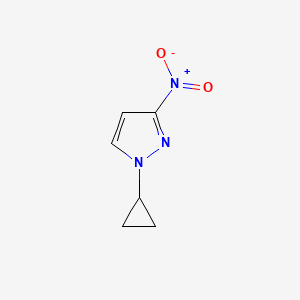
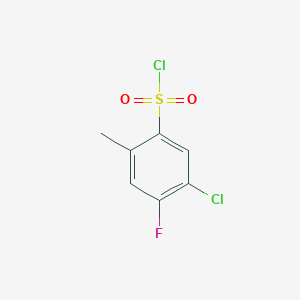
![4-[3-(4-hydroxyphenyl)phenyl]phenol](/img/structure/B3032208.png)
![7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)
